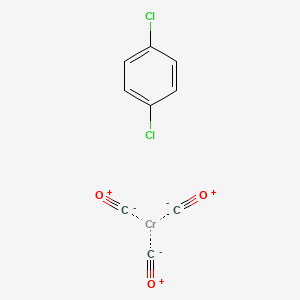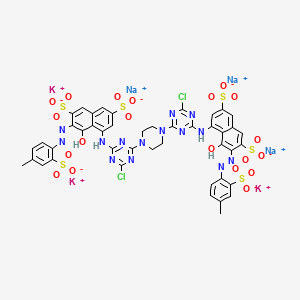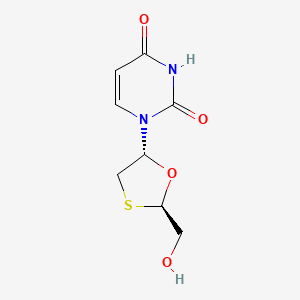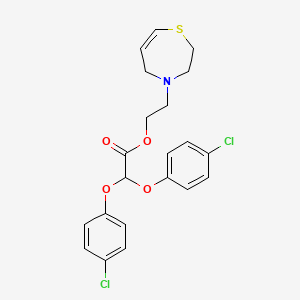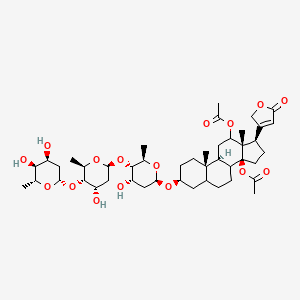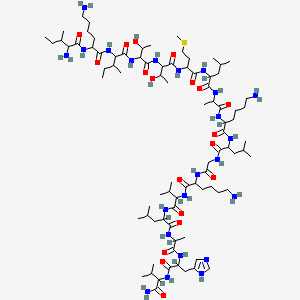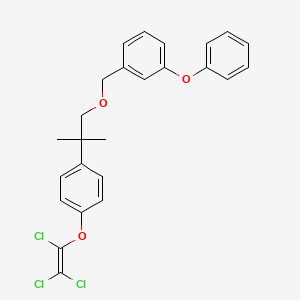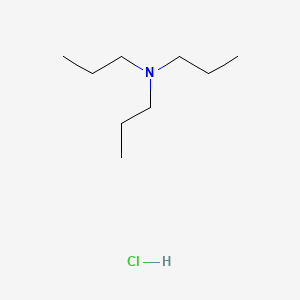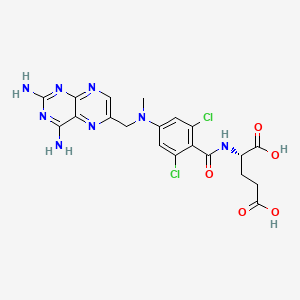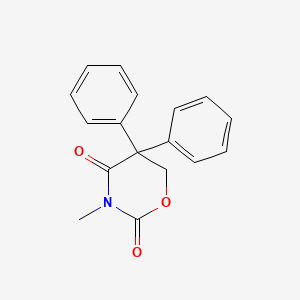
Propylene glycol 2-(2-methylbutyrate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propylene glycol 2-(2-methylbutyrate) is an organic compound that belongs to the class of esters. It is formed by the esterification of propylene glycol with 2-methylbutyric acid. This compound is known for its applications in various industries, including food, cosmetics, and pharmaceuticals, due to its unique properties such as being a solvent and a flavoring agent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propylene glycol 2-(2-methylbutyrate) typically involves the esterification reaction between propylene glycol and 2-methylbutyric acid. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to remove the water formed during the reaction. The reaction can be represented as follows:
Propylene glycol+2-methylbutyric acid→Propylene glycol 2-(2-methylbutyrate)+Water
Industrial Production Methods
In industrial settings, the production of propylene glycol 2-(2-methylbutyrate) is carried out in large reactors where the reactants are continuously fed, and the product is continuously removed. The process involves the use of high-purity reactants and catalysts to ensure the production of a high-quality product. The reaction conditions, such as temperature and pressure, are optimized to maximize the yield and minimize the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Propylene glycol 2-(2-methylbutyrate) can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield propylene glycol and 2-methylbutyric acid.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and aldehydes.
Reduction: Reduction reactions can convert the ester into alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Hydrolysis: Propylene glycol and 2-methylbutyric acid.
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols.
Wissenschaftliche Forschungsanwendungen
Propylene glycol 2-(2-methylbutyrate) has several applications in scientific research:
Chemistry: Used as a solvent and reagent in various chemical reactions.
Biology: Employed in the formulation of biological assays and experiments.
Medicine: Utilized in the development of pharmaceutical formulations and drug delivery systems.
Industry: Applied in the production of cosmetics, food additives, and flavoring agents.
Wirkmechanismus
The mechanism of action of propylene glycol 2-(2-methylbutyrate) involves its interaction with various molecular targets and pathways. As a solvent, it can enhance the solubility and stability of other compounds. In biological systems, it can interact with cell membranes and proteins, affecting their function and activity. The ester bond in the compound can be hydrolyzed by enzymes, releasing propylene glycol and 2-methylbutyric acid, which can further participate in metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Propylene glycol diacetate
- Propylene glycol dipropionate
- Ethylene glycol 2-(2-methylbutyrate)
Uniqueness
Propylene glycol 2-(2-methylbutyrate) is unique due to its specific ester structure, which imparts distinct physicochemical properties. Compared to similar compounds, it may offer better solubility, stability, and compatibility with various formulations. Its specific ester bond also allows for targeted hydrolysis and release of active components in biological systems.
Eigenschaften
CAS-Nummer |
923593-57-1 |
|---|---|
Molekularformel |
C8H16O3 |
Molekulargewicht |
160.21 g/mol |
IUPAC-Name |
1-hydroxypropan-2-yl 2-methylbutanoate |
InChI |
InChI=1S/C8H16O3/c1-4-6(2)8(10)11-7(3)5-9/h6-7,9H,4-5H2,1-3H3 |
InChI-Schlüssel |
QIRATDLGJOBIQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C(=O)OC(C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-but-2-enedioic acid;2-(8-chloro-6H-benzo[b][1,4]benzodioxepin-6-yl)-N,N-diethylethanamine](/img/structure/B12781217.png)
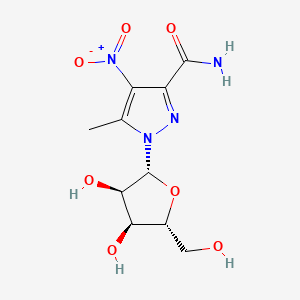
![4-[(R)-hydroxy-(5-imidazol-1-yl-2-methylphenyl)methyl]-3,5-dimethylbenzoic acid](/img/structure/B12781229.png)
